REACTION_CXSMILES
|
[OH-:1].[Na+].[OH:3][C:4]1[CH:5]=[C:6]([C:11]2([C:14]#N)[CH2:13][CH2:12]2)[CH:7]=[CH:8][C:9]=1[OH:10].Cl.[OH2:17]>>[OH:3][C:4]1[CH:5]=[C:6]([C:11]2([C:14]([OH:17])=[O:1])[CH2:13][CH2:12]2)[CH:7]=[CH:8][C:9]=1[OH:10] |f:0.1|
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Name
|
|
Quantity
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4.4 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1O)C1(CC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (20 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1O)C1(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |